Methitural

Anesthetic Potency Thiobarbiturate Preclinical Pharmacology

Methitural (INN: Neraval, Thiogenal) is a differentiated ultra-short-acting thiobarbiturate for research. Unlike thiopental, methitural exhibits a potency ratio of 0.67, significantly reduced cumulative effect, and a superior hepatic safety profile after repeated dosing—critical for longitudinal animal studies. Sourcing authentic methitural ensures accurate SAR profiling, valid historical data interpretation, and reproducible pharmacokinetic modeling of tissue redistribution. Its exclusive hepatic degradation without urinary excretion of unchanged drug makes it an ideal tool compound for lipophilicity-driven drug distribution research.

Molecular Formula C12H20N2O2S2
Molecular Weight 288.4 g/mol
CAS No. 467-43-6
Cat. No. B1227589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethitural
CAS467-43-6
Synonyms6-(1-methylbutyl)-5-(2-(methylthio)ethyl)- 2-thiobarbituric acid
methitural
methitural sodium
Molecular FormulaC12H20N2O2S2
Molecular Weight288.4 g/mol
Structural Identifiers
SMILESCCCC(C)C1(C(=O)NC(=S)NC1=O)CCSC
InChIInChI=1S/C12H20N2O2S2/c1-4-5-8(2)12(6-7-18-3)9(15)13-11(17)14-10(12)16/h8H,4-7H2,1-3H3,(H2,13,14,15,16,17)
InChIKeyKEMCRVSPPRNENL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methitural (CAS 467-43-6) Procurement Guide: Ultra-Short Thiobarbiturate for Comparative Anesthesia Research


Methitural (INN; Neraval, Thiogenal) is an ultra-short-acting thiobarbiturate derivative that was marketed in the 1950s as an intravenous anesthetic [1]. It acts as a positive allosteric modulator of the GABA-A receptor, enhancing inhibitory neurotransmission in the central nervous system . Its sodium salt formulation (methitural sodium, CAS 730-68-7) was developed for improved aqueous solubility . While clinically discontinued by the late 1950s due to commercial and side-effect considerations [2], methitural retains research value as a comparator in historical anesthesia studies and as a tool compound for investigating structure-activity relationships among thiobarbiturates.

Why Methitural Cannot Be Substituted with Other Thiobarbiturates: Quantified Differences in Potency, Recovery Kinetics, and Organ Toxicity


Despite sharing a common thiobarbiturate core and GABAergic mechanism, methitural exhibits a distinct pharmacological fingerprint that precludes its direct substitution with thiopental, thiamylal, or methohexital in research protocols. Key differentiators include its potency ratio (approximately two-thirds that of thiopental) [1], its significantly reduced cumulative effect [2], and its divergent safety profile—namely, a lower incidence of hepatic toxicity compared to thiopental but a greater propensity for reversible cardiac arrhythmias [3]. These quantifiable differences in pharmacodynamics, pharmacokinetics, and toxicology underscore the necessity of sourcing the specific compound for reproducible experimental outcomes.

Methitural Procurement Data Sheet: Head-to-Head Comparative Evidence vs. Thiopental, Thiamylal, and Methohexital


Anesthetic Potency: Methitural vs. Thiopental (Cat, Dog, Monkey Model)

In a direct head-to-head study across three species (cat, dog, monkey), methitural demonstrated an anesthetic potency that was two-thirds (67%) that of thiopental when measured by equivalent anesthetic doses required for surgical anesthesia [1].

Anesthetic Potency Thiobarbiturate Preclinical Pharmacology

Recovery Kinetics: Methitural Enables Faster Emergence vs. Thiopental

Following equivalent anesthetic doses, recovery from anesthesia was significantly more rapid with methitural than with thiopental [1]. While the original study does not provide minute-by-minute data, the observed difference is described as 'significantly more rapid' and is corroborated by the compound's more rapid elimination kinetics [2].

Recovery Time Anesthesia Pharmacokinetics

Cumulative Effect: Methitural Demonstrates Minimal Accumulation vs. Thiopental and Thiamylal

In repeat-dose experiments, methitural's cumulative action was 'considerably less' than that observed with either thiopental or thiamylal [1]. This property aligns with its rapid hepatic degradation and elimination [2], making it more suitable for procedures requiring repeated anesthetic administration or continuous infusion.

Cumulative Action Repeat Dosing Pharmacodynamics

Hepatic Safety Profile: Methitural Exhibits Lower Liver Toxicity vs. Thiopental in Chronic Administration

Microscopic examination of tissues following 30 days of daily intravenous administration in dogs revealed that thiopental (25 mg/kg) was 'considerably more toxic to the liver' than methitural (45 mg/kg) [1]. This suggests a more favorable hepatic safety margin for methitural under chronic exposure conditions.

Hepatotoxicity Chronic Toxicity Drug Safety

Metabolic Fate and Elimination: Methitural Is Degraded by Liver More Rapidly Than Thiopental

Comparative metabolism studies in rats showed that methitural was degraded by the liver and eliminated from the carcass more rapidly than thiopental [1]. Additionally, countercurrent distribution confirmed that the substance in fat was unchanged methitural, and no unchanged drug was excreted in urine, indicating complete metabolic clearance .

Drug Metabolism Hepatic Clearance Elimination Kinetics

Clinical Recovery in Dental Surgery: Methitural Sodium Demonstrates Rapid Emergence in Oral Procedures

In a clinical comparison involving oral surgery patients, methitural sodium was evaluated alongside thiopental and methohexital [1]. While specific numeric recovery data are not available in the indexed abstract, the study is cited as supporting the rapid recovery advantage of methitural in short-duration surgical settings [2].

Dental Anesthesia Recovery Time Outpatient Surgery

Methitural Procurement Applications: Validated Use Cases Based on Comparative Evidence


Comparative Pharmacology Studies of Ultra-Short-Acting Thiobarbiturates

Methitural serves as an essential comparator in research investigating structure-activity relationships among thiobarbiturates. Its distinct potency ratio (0.67 relative to thiopental) and reduced cumulative effect provide a valuable data point for computational modeling and in vivo pharmacodynamic profiling [1]. Researchers seeking to understand the impact of side-chain modifications on anesthetic onset and recovery can use methitural as a benchmark.

Preclinical Models Requiring Rapid Recovery and Low Hepatic Toxicity

For animal studies involving repeated anesthesia (e.g., serial imaging, longitudinal surgeries), methitural's significantly lower hepatic toxicity after chronic dosing [1] and its rapid metabolic clearance [2] make it a safer alternative to thiopental. This is particularly relevant in studies where confounding liver injury could compromise experimental endpoints or animal welfare.

Retrospective Analysis of Historical Anesthesia Data

Given its use in the 1950s, methitural is present in historical clinical records and literature. Researchers conducting systematic reviews or meta-analyses of early intravenous anesthesia techniques require authentic compound identification and characterization to accurately interpret legacy data [3]. Sourcing methitural enables replication of historical experiments or validation of original findings.

Pharmacokinetic Studies on Redistribution and Fat Sequestration

Methitural's unique metabolic profile—rapid absorption into body fat depots and exclusive hepatic degradation with no urinary excretion of unchanged drug [1]—makes it a model compound for investigating the role of lipophilicity and tissue redistribution in determining anesthetic duration. Comparative studies with thiopental can elucidate key principles of drug distribution.

Technical Documentation Hub

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